molecular formula C15H22N6O5S B7818802 S-adenosylmethionine CAS No. 91279-78-6

S-adenosylmethionine

Cat. No. B7818802
CAS RN: 91279-78-6
M. Wt: 398.4 g/mol
InChI Key: MEFKEPWMEQBLKI-AIRLBKTGSA-N
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Description

S-adenosylmethionine (SAMe) is a common cosubstrate involved in methyl group transfers, transsulfuration, and aminopropylation . It is a direct metabolite of the essential amino acid L-methionine . Although these anabolic reactions occur throughout the body, most SAMe is produced and consumed in the liver .


Synthesis Analysis

SAMe is synthesized from adenosine triphosphate (ATP) and methionine by the enzyme methionine adenosyltransferase . The putative full-length cDNA of SAM-s encoded a 383 amino acid protein (42.6 kDa), which has highly conserved metal binding sites, a phosphate-binding site, and functionally important motifs .


Molecular Structure Analysis

S-Adenosyl methionine consists of the adenosyl group attached to the sulfur of methionine, providing it with a positive charge . It is synthesized from ATP and methionine by S-Adenosylmethionine synthetase enzyme .


Chemical Reactions Analysis

SAMe is known to donate methylene, aminocarboxypropyl, adenosyl and amino moieties during natural product biosynthetic reactions . The reaction scope is further expanded as SAM itself can be modified prior to the group transfer . More than 40 methyl transfers from SAM are known, to various substrates such as nucleic acids, proteins, lipids and secondary metabolites .


Physical And Chemical Properties Analysis

SAMe is a naturally occurring trialkyl sulfonium molecule that is typically associated with biological methyltransfer reactions . It is a safe and nontoxic natural cofactor with pleiotropic effects on multiple cellular processes .

Scientific Research Applications

SAM in Yeast Gene Modification

S-adenosylmethionine (SAM) plays a crucial role in sulphur amino acid metabolism and serves as a biological methyl donor. Researchers have focused on enhancing SAM accumulation in yeast, by manipulating yeast genes through overexpression, mutation, or deletion. This genetic approach aims at increasing SAM production for industrial purposes (Kanai et al., 2017).

Biochemical Functions of SAM

SAM is a biological sulfonium compound essential for various biochemical processes. It acts as a methyl donor in methyltransferase-catalyzed reactions and participates in the synthesis of diverse biological molecules like cyclopropyl fatty acids, biotin precursors, modified nucleosides in tRNAs, and polyamines (Fontecave et al., 2004).

SAM's Role in Cellular Metabolism

SAM's role in cellular metabolism is multi-faceted, involving processes such as methylation, aminopropylation, and transsulfuration. Its significance in cellular biochemistry has led to its extensive study and application in clinical research, particularly in the treatment of diseases like depression, liver disease, and osteoarthritis (Bottiglieri, 2002).

SAM in Protozoan Parasites

In protozoan parasites, SAM is a frequent enzymatic substrate. It is involved in diverse biological processes like methyl transfer reactions, synthesis of polyamines, and generation of 5'-deoxyadenosyl radicals, which are crucial in metabolic and biosynthetic pathways (Reguera et al., 2007).

Therapeutic Potential in Liver Disease

SAMe's therapeutic potential in liver disease is under investigation due to its role as a methyl donor and precursor for glutathione synthesis. Though pre-clinical data support its hepatoprotective role, large-scale clinical trials are yet to establish its definitive clinical utility in specific liver diseases (Anstee & Day, 2012).

SAM's Enzymatic Synthesis Regulation

The synthesis of SAM is regulated by various cellular factors, including the enzyme methionine adenosyltransferase. Research has shown that S-nitrosylation of this enzyme can impact SAM levels in cells, influencing its overall metabolic activity (Pérez-Mato et al., 1999).

SAM in Alkylation Reactions

SAM-dependent alkylation reactions are varied, with both nucleophilic and radical mechanisms being employed depending on the specific enzymatic reaction. This versatility in reaction mechanisms reflects SAM's broad functionality in biological processes (Lin, 2011).

Metabolic Pathways Involving SAM

SAM is involved in key metabolic pathways such as transmethylation, transsulfuration, and polyamine synthesis. Its interactions with various substrates, ranging from DNA to proteins, highlight its integral role in cellular function and its potential as a therapeutic agent (Lu, 2020).

SAM Decarboxylase in Polyamine Synthesis

SAM decarboxylase is crucial for polyamine synthesis in various species. It facilitates the formation of decarboxylated S-adenosylmethionine, which is then used as an aminopropyl donor. This enzyme is regulated according to the need for polyamine synthesis, underscoring its selective importance in metabolic pathways (Pegg, 2009).

SAM Enzymes in Human Health

Radical SAM enzymes are involved in diverse and complex chemical reactions vital to human health. Mutations in genes encoding these proteins can lead to various diseases, highlighting the critical role these enzymes play in maintaining human health (Landgraf et al., 2016).

Regulation of SAM Synthesis

SAM synthesis is regulated by selective N6-adenosine methylation and mRNA degradation. This regulation ensures appropriate intracellular SAM levels, crucial for various methyltransferase reactions (Shima et al., 2017).

Mechanism of Action

SAMe plays a crucial biochemical role in the body by donating a one-carbon methyl group in a process called transmethylation . It serves as a regulator of a variety of processes including DNA, tRNA, and rRNA methylation; immune response; amino acid metabolism; transsulfuration; and more .

Safety and Hazards

SAMe is generally well-tolerated with an adverse event profile similar to the SAM-e Complete™ comparator product . High doses of oral SAMe can cause symptoms like gas, upset stomach, diarrhea, constipation, dry mouth, headache, dizziness, anxiety, and skin rashes .

Future Directions

The findings of a meta-analysis demonstrate the efficacy of SAMe in acting as a cognitive performance-enhancing agent . SAMe may be useful in improving spatial memory in patients suffering from many dementia forms including AD . The use of SAMe as a therapeutic compound is emerging as a potentially effective strategy for cancer treatment and for chemoprevention .

properties

IUPAC Name

(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O5S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25)/t7-,8+,10+,11+,14+,27?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFKEPWMEQBLKI-AIRLBKTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[S+](CC[C@@H](C(=O)[O-])N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6032019
Record name S-Adenosylmethionine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

S-Adenosylmethionine (SAMe) is a natural substance present in the cells of the body. It is a direct metabolite of the essential amino acid L-methionine. SAMe plays a crucial biochemical role in the body by donating a one-carbon methyl group in a process called transmethylation. SAMe, formed from the reaction of L-methionine and adenosine triphosphate catalyzed by the enzyme S-adenosylmethionine synthetase, is the methyl-group donor in the biosynthesis of both DNA and RNA nucleic acids, phospholipids, proteins, epinephrine, melatonin, creatine and other molecules.
Record name Ademetionine
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CAS RN

29908-03-0, 78548-84-2, 91279-78-6
Record name S-Adenosyl-L-methionine
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Record name Ademetionine [INN]
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Record name Ademetionine, (S)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ademetionine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00118
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name S-Adenosylmethionine
Source EPA DSSTox
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Record name ADEMETIONINE
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LP2MPO46S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ADEMETIONINE, (S)-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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